molecular formula C7H9NO2 B12891685 N,5-dimethylfuran-2-carboxamide

N,5-dimethylfuran-2-carboxamide

Cat. No.: B12891685
M. Wt: 139.15 g/mol
InChI Key: KXIFSIMAORQAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-Dimethylfuran-2-carboxamide (CAS 29551-05-1) is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It serves as a valuable scaffold in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Recent research explores derivatives of this furan carboxamide core for promising applications in oncology and infectious disease research. Specifically, 2,5-dimethylfuran-3-carboxylic acid derivatives have been designed and evaluated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme targeted for cancer immunotherapy . In a distinct research avenue, structurally related 5-arylfuran-2-carboxamide derivatives have demonstrated significant fungistatic and fungicidal effects against pathogenic Candida species, including C. glabrata and C. parapsilosis, highlighting the potential of this chemotype in developing new antifungal agents . This product is intended for research purposes only, specifically for use in laboratory-scale investigations such as in vitro bioactivity screening, chemical synthesis, and drug discovery programs. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N,5-dimethylfuran-2-carboxamide

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

KXIFSIMAORQAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,5 Dimethylfuran 2 Carboxamide

Established Synthetic Routes for Furan-2-carboxamide Core Structures

The synthesis of the furan-2-carboxamide scaffold is a foundational step, which can be approached by first constructing the furan (B31954) ring and then introducing the carboxamide group.

Furan Ring Construction Strategies (e.g., Paal-Knorr Synthesis)

One of the most prominent methods for synthesizing substituted furans is the Paal-Knorr synthesis, first reported in 1884. wikipedia.org This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.orgorganic-chemistry.org The reaction is versatile and can be catalyzed by various acids, including protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), or Lewis acids. alfa-chemistry.com Dehydrating agents such as phosphorus pentoxide (P₂O₅) are also commonly employed. alfa-chemistry.com

The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org A subsequent dehydration of the resulting hemiacetal yields the furan product. wikipedia.org The utility of the Paal-Knorr synthesis has been enhanced by the development of numerous methods for preparing the requisite 1,4-dione precursors. organic-chemistry.org While widely used, the classic conditions can be harsh, sometimes requiring prolonged heating in acid, which may not be suitable for sensitive substrates. alfa-chemistry.com To address this, milder, microwave-assisted Paal-Knorr reactions have been developed, significantly reducing reaction times. organic-chemistry.orgpensoft.net

Beyond the Paal-Knorr reaction, numerous other strategies exist for furan synthesis, including methods starting from α-haloketones, diols, and enol ethers, or through metal-catalyzed cyclizations of various precursors. organic-chemistry.org

Introduction of the Carboxamide Functionality at the C-2 Position

Once the furan ring, ideally as furan-2-carboxylic acid or a derivative, is formed, the carboxamide group is introduced at the C-2 position. A common and effective method is the coupling of a furan-2-carboxylic acid with an appropriate amine. For the synthesis of an N-methyl carboxamide, methylamine (B109427) would be the reagent of choice. This amidation can be facilitated by coupling agents like 1,1'-Carbonyldiimidazole (CDI), which activates the carboxylic acid. nih.gov

Alternatively, a more reactive derivative of the carboxylic acid, such as furan-2-carbonyl chloride, can be used. This acyl chloride reacts readily with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com This method is generally efficient and proceeds under mild conditions. mdpi.com

Table 1: Comparison of Amidation Methods for Furan-2-carboxamide Synthesis

Method Starting Material Reagents Typical Conditions Reference
Amide Coupling Furan-2-carboxylic acid Methylamine, CDI, THF Stir at 45°C nih.gov
Acyl Chloride Reaction Furan-2-carbonyl chloride Methylamine, Triethylamine, DCM Stir at room temp mdpi.com

This table is a representative summary based on analogous reactions.

Synthetic Approaches for N- and 5-Methyl Functionalization

Regioselective Methylation at the Furan C-5 Position

Achieving regioselective methylation at the C-5 position of a 2-substituted furan is a critical challenge. The C-2 and C-5 positions (the α-positions) of the furan ring are the most reactive towards electrophiles and for metal-catalyzed C-H functionalization. researchgate.net

A promising modern approach is the direct C-H alkylation catalyzed by a palladium complex. rsc.org Research has shown that the α-C–H bond of furans can be directly coupled with alkyl iodides using a palladium catalyst like Pd(PPh₃)₄ with a suitable ligand such as Xantphos. rsc.org This method demonstrates good functional group tolerance and offers a direct route to C-5 alkylated furans. rsc.org Applying this to a furan-2-carboxamide substrate with methyl iodide would be a potential strategy for synthesizing the target molecule.

Table 2: Conditions for Palladium-Catalyzed C-H Alkylation of Furans

Substrate Alkylating Agent Catalyst System Base Solvent Temp (°C) Reference
Methyl furan-2-carboxylate Alkyl Iodide Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%) Cs₂CO₃ PhCF₃ 110 rsc.org

This table presents conditions from a study on related furan substrates.

Older methods might rely on protecting other positions to direct methylation. For instance, a temporary silyl (B83357) group at the C-2 position has been used to direct methylation to the C-5 position. core.ac.uk

N-Alkylation Strategies for the Amide Nitrogen

If the synthesis starts with furan-2-carboxamide, an N-alkylation step is required. The direct methylation of a secondary amide nitrogen (N-H) is a standard transformation in organic synthesis. This is typically achieved by treating the amide with a strong base to deprotonate the nitrogen, followed by the addition of a methylating agent like methyl iodide.

Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting amidate anion is a potent nucleophile that readily attacks the methylating agent. It is often more strategic to introduce the N-methyl group early by using methylamine in the amidation step (as described in 2.1.2) to avoid potential side reactions on the furan ring that could occur under strongly basic conditions.

Optimization of Reaction Conditions and Yields in N,5-dimethylfuran-2-carboxamide Synthesis

Optimizing the synthesis of this compound is essential for maximizing efficiency and product yield. This involves a systematic evaluation of various reaction parameters for each synthetic step. acs.org Methodologies like Design of Experiments (DoE) can be employed to efficiently screen multiple factors simultaneously, such as temperature, reaction time, solvent, and catalyst loading, to identify the optimal conditions. acs.orgacs.org

For instance, in the Paal-Knorr synthesis step, one could vary the acid catalyst (e.g., H₂SO₄, p-TsOH, BF₃·Et₂O) and its concentration to find a balance between reaction rate and the formation of byproducts. alfa-chemistry.com Similarly, for a palladium-catalyzed C-5 methylation, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, KOPiv), and solvents is crucial for high yield and regioselectivity. researchgate.netresearchgate.net

Table 3: Factors for Optimization in a Generic Cross-Coupling Reaction

Factor Variables to Test Potential Impact Reference
Catalyst Palladium source, ligand type Activity, selectivity, catalyst lifetime nih.gov
Base K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄ Reaction rate, side reactions acs.org
Solvent Toluene, DMF, Dioxane, THF Reagent solubility, reaction temperature researchgate.net
Temperature Room temp to 140°C Reaction rate, product decomposition acs.org
Stoichiometry Reagent and catalyst loading Conversion, cost-effectiveness researchgate.net

This table provides a general framework for optimizing reaction conditions based on established principles.

Analysis of Chemical Reactions of this compound

The reactivity of this compound is governed by its two primary functional components: the electron-rich furan ring and the carboxamide group. These sites dictate the compound's susceptibility to various chemical transformations.

Oxidative Pathways, particularly on the Furan Ring

The furan ring in this compound is susceptible to oxidation, a reaction common to many furan derivatives. researchgate.netchim.it The most prominent oxidative pathway involves reaction with singlet oxygen (¹O₂), which is often generated photochemically. researchgate.netacs.org This reaction typically proceeds via a [4+2] cycloaddition across the furan ring to form an unstable endoperoxide intermediate. researchgate.netnih.gov This endoperoxide can then undergo further reactions, such as rearrangement or hydrolysis, leading to a variety of degradation products, including lactams, carboxylic acids, and aldehydes. nih.gov In some cases, oxidation of the furan ring can lead to the formation of furan-2,3-diones using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Studies on similar furan derivatives have shown that these oxidative rearrangements can be a powerful tool in synthesis, transforming relatively simple furans into complex molecular architectures. researchgate.net For instance, the oxidation of furylcarbinols, which are structurally related to furan derivatives, can lead to the formation of densely decorated pyran and piperidine (B6355638) structures through a process known as the Achmatowicz rearrangement. researchgate.netchim.it

Table 1: Summary of Oxidative Pathways for the Furan Ring

Oxidizing AgentIntermediatePotential ProductsReaction Type
Singlet Oxygen (¹O₂)EndoperoxideLactams, Carboxylic Acids, Aldehydes, Bis-enones[4+2] Cycloaddition
Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)Not specifiedFuran-2,3-dionesOxidation

Reductive Reactions, targeting the Carboxamide Moiety

The carboxamide group of this compound can undergo reduction. This transformation typically targets the carbonyl group of the amide. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a suitable catalyst, can be employed to reduce the carboxamide to the corresponding amine. bohrium.com This reaction is a fundamental transformation in organic chemistry for converting amides into amines.

Substitution Reactions, including Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution (EAS). dalalinstitute.com In this compound, the furan ring is substituted with an activating methyl group at the 5-position and a deactivating N-methylcarboxamide group at the 2-position.

The methyl group is an ortho, para-directing activator, increasing the electron density of the ring through an inductive effect and hyperconjugation. The N-methylcarboxamide group is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. In a 2,5-disubstituted furan, the available positions for substitution are C3 and C4. The directing effects of the existing substituents will influence the regioselectivity of the reaction. The activating methyl group directs electrophiles to the adjacent C4 position, while the deactivating carboxamide group directs to the C4 position (meta to C2). Therefore, electrophilic substitution is most likely to occur at the C4 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netacs.orgpnas.org

Hydrolytic Stability and Pathways of the Amide Bond

The amide bond is generally one of the most stable functional groups, and its hydrolysis typically requires harsh acidic or basic conditions and high temperatures. researchgate.net Some studies on complex furan-carboxamides have noted that the amide bond can be quite resistant to hydrolysis. reactionbiology.comnih.gov For instance, the cleavage of an ester in one anthra[2,3-b]furan-3-carboxamide derivative was found to be difficult, requiring heating in concentrated sulfuric acid. reactionbiology.com

However, the stability can be influenced by neighboring groups and specific reaction conditions. acs.org In some contexts, such as the removal of an 8-aminoquinoline (B160924) directing group used in synthesis, the amide bond can be cleaved under specific hydrolytic conditions, for example, using sodium hydroxide (B78521) in ethanol. mdpi.com The introduction of bulky groups near the amide linkage has been explored as a strategy to sterically shield it from enzymatic hydrolysis, thereby increasing its metabolic stability. nih.gov For this compound, significant hydrolysis would likely require strong acid or base catalysis.

Photochemical Degradation Mechanisms of Furan Carboxamides

Furan carboxamides are susceptible to degradation upon exposure to light, particularly in the presence of photosensitizers. acs.orgacs.org This indirect photochemistry is a critical environmental degradation pathway for such compounds. nih.govmcneill-group.org

Reactions Initiated by Singlet Oxygen (¹O₂)

A primary mechanism for the photochemical degradation of furan carboxamides is initiated by singlet oxygen (¹O₂). acs.orgacs.orgnih.gov Singlet oxygen is a highly reactive excited state of molecular oxygen, often formed in sunlit environments when a photosensitizer, such as chromophoric dissolved organic matter (CDOM), absorbs light and transfers energy to ground-state oxygen. acs.orgacs.orgacs.org

The electron-rich furan ring readily reacts with singlet oxygen in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. researchgate.netacs.org This cycloaddition results in the formation of an unstable furan endoperoxide. nih.govthieme-connect.com This intermediate is a key branching point for subsequent degradation reactions. It can undergo rearrangements, including Baeyer-Villiger type mechanisms, or hydrolytic opening to yield a variety of smaller, more oxidized products. nih.gov

Research on the fungicide fenfuram (B166968) (a furan carboxamide) and related model compounds has shown that singlet oxygen is the predominant species responsible for their photodegradation. acs.orgresearchgate.net The rate of this degradation is significantly influenced by the substituents on the furan ring; electron-donating groups, like methyl groups, enhance the reactivity towards singlet oxygen. acs.orgacs.org

Table 2: Second-Order Rate Constants for the Reaction of Furan Derivatives with Singlet Oxygen (¹O₂)

This table presents kinetic data for the reaction of various furan compounds with singlet oxygen, illustrating the effect of substitution on reactivity. Data is sourced from studies on furan carboxamides and related structures. acs.orgacs.org

CompoundSubstituentsRate Constant (k¹O₂) (L mol⁻¹ s⁻¹)
FuranUnsubstituted8.3 x 10⁷
Fenfuram (1)2-methyl, N-phenyl(1.39 ± 0.08) x 10⁸
Furcarbanil (2)2,5-dimethyl, N-phenyl(3.4 ± 0.2) x 10⁸
Unsubstituted Furanilide (0)N-phenyl(7.7 ± 0.3) x 10⁸
Furoic Acid2-carboxy~3.8 x 10⁶
Furfural2-formyl~6.4 x 10⁵

Interactions with Triplet Chromophoric Dissolved Organic Matter (³CDOM*)

The photodegradation of many organic micropollutants in sunlit surface waters is driven by photochemically produced reactive intermediates, including triplet chromophoric dissolved organic matter (³CDOM). acs.org The interaction between furan carboxamides, such as this compound, and ³CDOM is a complex process. acs.org Chromophoric dissolved organic matter (CDOM) absorbs sunlight, leading to the formation of its excited triplet state (³CDOM*). acs.orgacs.org This excited species can then react with other organic molecules. nih.gov

For furan carboxamides, the anilide moiety is generally expected to be oxidized by ³CDOM. acs.org However, predicting the reactivity based solely on time-resolved measurements of bimolecular rate constants can be misleading due to the presence of repair mechanisms. acs.org These mechanisms can regenerate the parent compound from the radical cation formed after oxidation by ³CDOM, thus reducing the net degradation rate under steady-state conditions. acs.orgacs.org

Several repair pathways for the radical cation formed upon ³CDOM* oxidation have been identified in environmentally relevant contexts, including:

Repair by natural antioxidants. acs.org

Electron transfer from the superoxide (B77818) radical anion. acs.org

Back electron transfer from the reduced sensitizer. acs.org

In a study using 3-methoxyacetophenone (3MAP) as a model for ³CDOM, this compound (designated as compound 0 ) exhibited a significantly high triplet rate constant. This enhanced reactivity was attributed to its flatter molecular structure, which provides additional resonance stabilization for the anilide radical cation. acs.org Despite high bimolecular rate constants measured with model triplet sensitizers, the actual photodegradation of furan carboxamides in the presence of DOM is often dominated by reactions with singlet oxygen, suggesting that these repair mechanisms are highly efficient. acs.org Time-resolved data confirm that electron-rich furanilides can react with the triplet state of model sensitizers at moderate to high rates, even if this pathway does not result in substantial net degradation. acs.org

Table 1: Bimolecular Rate Constants for the Reaction of Selected Furan Carboxamides with a Model Triplet Sensitizer (3-methoxyacetophenone, ³3MAP*)

Data sourced from Ossola et al. (2019). The study highlights the exceptionally high reactivity of this compound (0) compared to other tested furan carboxamides. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N,5 Dimethylfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.com The analysis of N,5-dimethylfuran-2-carboxamide involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. hw.ac.uk

The spectrum is expected to show distinct signals for the protons on the furan (B31954) ring, the N-methyl group, the 5-methyl group, and the amide proton. The furan ring protons, being in an aromatic-like system, will appear in the downfield region. The protons of the methyl groups will be found in the upfield region, with their exact chemical shifts influenced by their attachment to the furan ring and the nitrogen atom of the amide, respectively. The amide proton (N-H) signal is often broad and its chemical shift can be variable, depending on the solvent and concentration. hw.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (furan)6.8 - 7.2d~3-4
H-4 (furan)6.2 - 6.5d~3-4
N-H (amide)7.5 - 8.5br s-
N-CH₃ (N-methyl)2.8 - 3.0s-
5-CH₃ (5-methyl)2.3 - 2.5s-

Note: The predicted values are based on the analysis of similar furan carboxamide structures and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum (around 160-170 ppm). The carbons of the furan ring will resonate in the aromatic region (approximately 110-160 ppm). The methyl carbons will appear in the upfield region (typically below 30 ppm). wisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)160 - 165
C-2 (furan)145 - 150
C-5 (furan)150 - 155
C-3 (furan)115 - 120
C-4 (furan)108 - 112
N-CH₃ (N-methyl)25 - 30
5-CH₃ (5-methyl)13 - 18

Note: The predicted values are based on the analysis of similar furan carboxamide structures and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment reveals proton-proton couplings, helping to establish which protons are adjacent to each other. For this compound, a cross-peak between the signals of H-3 and H-4 would confirm their neighboring relationship on the furan ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, the N-methyl, and the 5-methyl groups based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. mdpi.com The calculated exact mass for C₇H₉NO₂ can be compared with the experimentally measured value to confirm the molecular formula with a high degree of confidence. scielo.br

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺140.0706(To be determined experimentally)
[M+Na]⁺162.0525(To be determined experimentally)

Note: The observed m/z values are subject to experimental determination.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for furan carboxamides involve cleavage of the amide bond and fragmentation of the furan ring. semanticscholar.orgscribd.com Key expected fragments for this compound would include the acylium ion resulting from the loss of the N-methylamino group, and ions corresponding to the loss of CO and other small neutral molecules from the furan ring. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.org For this compound, LC-MS is an essential tool for assessing the purity of a synthesized sample. The liquid chromatogram will show a peak at a specific retention time corresponding to the compound, and the integrated area of this peak can be used to quantify its purity. The mass spectrometer coupled to the LC provides the mass spectrum of the eluting peak, confirming the identity of the compound. This technique is particularly useful for analyzing complex reaction mixtures and for ensuring the quality control of the final product. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent peaks are associated with the amide and furan moieties. The N-H stretching vibration of the secondary amide typically appears in the range of 3500–3300 cm⁻¹. mdpi.com For this compound, a band in this region confirms the presence of the N-H group. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is expected to produce a strong absorption between 1680 and 1630 cm⁻¹. mdpi.commasterorganicchemistry.com Another important amide-related absorption is the N-H deformation, or Amide II band, which is typically observed in the 1570–1515 cm⁻¹ range and arises from a combination of N-H bending and C-N stretching. mdpi.com

The furan ring also gives rise to characteristic signals. Vibrations corresponding to the furan ring C-H and C=C bonds are expected. mdpi.com Specifically, the C-O-C stretching of the furan ring can be observed. The presence of methyl groups is indicated by C-H stretching vibrations, which typically occur in the 2960-2850 cm⁻¹ range. birmingham.ac.uk

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3400 N-H Stretch
~2950 C-H (methyl) Stretch
~1660 C=O (amide) Stretch (Amide I)
~1520 N-H / C-N Bend/Stretch (Amide II)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound, namely the furan ring and the carboxamide group, are responsible for its UV absorption profile.

Molecules containing double bonds and non-bonding electrons, such as furan carboxamides, can undergo both π → π* and n → π* transitions. The furan ring, as a conjugated system, is expected to exhibit strong absorption due to π → π* transitions. For the related compound 2,5-dimethylfuran (B142691), absorptions are observed in the UV region. spectrabase.comnist.gov The amide group also contributes to the electronic spectrum. The carbonyl group's n → π* transition typically occurs around 280-290 nm and is of low intensity, while the π → π* transition appears at shorter wavelengths with higher intensity.

The combination of these chromophores in this compound would likely result in a complex spectrum with absorption maxima characteristic of these electronic transitions. The exact wavelength of maximum absorbance (λ_max) is sensitive to the solvent environment. Studies on related furan-carboxamide systems in solvents like dimethylformamide (DMF) show strong intraligand absorption bands. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region (nm)
π → π* Furan ring, C=O < 220

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While specific crystal data for this compound is not available, analysis of closely related furan carboxamide structures allows for a detailed prediction of its crystallographic features. mdpi.comresearchgate.net

For instance, substituted furan dicarboxamides have been shown to crystallize in monoclinic systems, such as the P2₁/c or C2/c space groups. mdpi.com The crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the planarity of the furan ring and the geometry of the amide group.

Table 3: Representative Crystallographic Data for a Related Furan Carboxamide Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.9271 (2)
b (Å) 19.7960 (4)
c (Å) 8.7969 (1)
β (°) 92.374 (1)
Volume (ų) 1901.25 (6)
Z 4

Data from a related furan-2-carboxamide derivative for illustrative purposes. iucr.orgnih.gov

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds established by the amide functional group. mdpi.com In the crystals of primary and secondary amides, molecules often form robust synthons. A common and highly stable motif is the R²₂(8) ring, where two molecules form a head-to-tail dimer through a pair of N-H···O=C hydrogen bonds. mdpi.compreprints.org

In addition to intermolecular forces, the potential for intramolecular hydrogen bonding exists within the this compound molecule. Specifically, a hydrogen bond can form between the amide hydrogen (N-H) and the oxygen atom of the furan ring. acs.org The formation of such an intramolecular bond depends on the conformation of the molecule, particularly the rotation around the C2-C(O) bond.

Studies on related furan-2-carboxamide structures have shown that the furan ring oxygen can act as a hydrogen bond acceptor, leading to a planar, five-membered pseudo-ring. researchgate.netacs.org This type of interaction, sometimes referred to as a resonance-assisted hydrogen bond (RAHB), can influence the molecule's conformation and electronic properties. mdpi.com The presence of an intramolecular hydrogen bond can compete with the formation of the intermolecular N-H···O=C bonds that typically dominate amide crystal packing, potentially leading to different crystalline arrangements and physical properties. acs.org The existence and strength of this internal network would be definitively confirmed by the short H···O distance and the N-H···O angle observed in a single-crystal X-ray structure.

Computational and Theoretical Chemistry Investigations of N,5 Dimethylfuran 2 Carboxamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of N,5-dimethylfuran-2-carboxamide. These calculations, performed using various theoretical models, provide a detailed picture of the molecule at the atomic level.

Ab Initio Computational Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to predict the properties of molecules. wikipedia.orglsu.edu These methods aim to solve the electronic Schrödinger equation to obtain the wavefunction and energy of the system. wikipedia.org For molecules like this compound, ab initio calculations, such as Hartree-Fock (HF), can provide initial approximations of its geometry and electronic properties. wikipedia.org While these methods can be computationally intensive, they form the basis for more advanced calculations and are crucial for obtaining a fundamental understanding of the molecule's behavior. wikipedia.orgpku.edu.cn The accuracy of ab initio calculations is systematically improvable with the use of larger basis sets and more sophisticated treatments of electron correlation. pku.edu.cn

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying the electronic and geometric properties of organic molecules due to its balance of accuracy and computational efficiency. DFT calculations have been successfully applied to various furan (B31954) and carboxamide derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional structure and conformational preferences.

Table 1: Representative Geometric Parameters for Furan Carboxamide Derivatives from DFT Calculations

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23O=C-N: 122C-C-N-H: 180 (trans)
C-N1.35C-N-C: 120
Furan Ring C-O1.37C-O-C: 106
Furan Ring C=C1.36

Note: This table presents typical values for furan carboxamide derivatives based on DFT studies of related compounds. Specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. For this compound, the MEP map would indicate the regions most susceptible to electrophilic and nucleophilic attack. Typically, the oxygen atom of the carbonyl group represents a region of high negative potential (red), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amide group would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. mdpi.comwuxiapptec.com The furan ring itself would also exhibit distinct electrostatic potential regions influencing its reactivity in various chemical reactions. wuxiapptec.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Table 2: Representative NBO Analysis Data for Amide and Furan Systems

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)~60-70
LP (O) in furanπ* (C=C) in furan~20-30
σ (C-H)σ* (C-C)~2-5

Note: This table shows representative stabilization energies for common interactions in amides and furans. The specific values for this compound would depend on a detailed NBO calculation.

Analysis of Electronic Chemical Properties (e.g., Ionization Potential, Electron Affinity)

Quantum chemical calculations can be used to determine key electronic properties of this compound, such as its ionization potential (IP) and electron affinity (EA). The IP represents the energy required to remove an electron from the molecule, while the EA is the energy released when an electron is added. These properties are often estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, through Koopmans' theorem. iucr.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For furan carboxamide derivatives, these electronic properties are influenced by the substituents on the furan ring and the amide group.

Table 3: Calculated Electronic Properties for a Representative Furan Carboxamide Derivative

PropertyValue (eV)
HOMO Energy-6.32
LUMO Energy-2.28
Ionization Potential (IP)6.32
Electron Affinity (EA)2.28
HOMO-LUMO Gap4.04

Source: Based on data for benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. nih.gov Specific values for this compound would require dedicated calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netsemanticscholar.org For this compound, molecular docking simulations can be performed to explore its potential interactions with various biological targets. rsc.orgmdpi.com

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. researchgate.netmdpi.com For instance, the carbonyl oxygen of the carboxamide group could act as a hydrogen bond acceptor, while the amide hydrogen could act as a donor. The furan ring and methyl groups can participate in hydrophobic interactions. Such studies have been performed on a variety of furan carboxamide derivatives, demonstrating their potential to interact with enzymes like Enoyl-ACP reductase and various kinases. rsc.org

Table 4: Representative Molecular Docking Results for Furan Carboxamide Derivatives with a Protein Target

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Furan Carboxamide DerivativeEnoyl-ACP Reductase-7.5TYR 158, NAD
Indazole Carboxamide DerivativeDDR1 Kinase-8.2ASP784, LYS655, MET699

Source: Data from studies on similar carboxamide derivatives. rsc.orgmdpi.com The specific binding affinity and interacting residues for this compound would depend on the chosen protein target and the docking protocol.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational docking is a primary tool for predicting how a ligand like this compound might bind to a biological macromolecule, such as a protein or nucleic acid. researchgate.net This process involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding affinity.

For this compound, several key interactions can be predicted based on its structure and studies of analogous furan-carboxamide derivatives. The furan ring's oxygen atom and the carboxamide group are capable of forming hydrogen bonds, which are critical for anchoring the ligand within a binding pocket. optibrium.com For instance, in studies of other carboxamide-containing inhibitors, the amide linker is often crucial for establishing interactions with the protein backbone. optibrium.com

The 2,5-dimethylfuran (B142691) moiety is predicted to engage in hydrophobic interactions. In a study on furan-carboxamide derivatives as influenza virus inhibitors, the 2,5-dimethylfuran group was observed to enter a hydrophobic pocket formed by specific amino acid residues like Alanine, Isoleucine, and Glycine. rsc.org Similarly, the methyl groups of this compound would likely favor binding to hydrophobic regions of a target protein. The furan ring itself may also participate in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan at the active site.

Table 1: Potential Intermolecular Interactions of this compound with Biological Targets

Structural Moiety of CompoundPotential Interaction TypeInteracting Residues/Groups in MacromoleculeSupporting Evidence from Analogous Compounds
Carboxamide Group (C=O, N-H)Hydrogen BondingBackbone amides/carbonyls, Polar side chains (e.g., Ser, Thr, Asn, Gln)Key for binding in other carboxamide inhibitors. optibrium.com
Furan Ring OxygenHydrogen Bond AcceptorPolar/acidic side chains (e.g., Ser, His)Observed in various heterocyclic drug-receptor complexes.
Furan Ring Systemπ-π StackingAromatic residues (e.g., Phe, Tyr, Trp)Common interaction for aromatic ring systems.
5-Methyl Group on FuranHydrophobic InteractionAliphatic/aromatic residues (e.g., Ala, Val, Leu, Ile, Phe)Dimethylfuran moiety enters hydrophobic pockets. rsc.org
N-Methyl GroupHydrophobic InteractionAliphatic/aromatic residues (e.g., Ala, Val, Leu, Ile, Phe)Contributes to overall lipophilicity and van der Waals contacts.

Conformational Analysis within Binding Pockets

Once docked, this compound can adopt various conformations within the binding pocket. Conformational analysis aims to identify the most energetically favorable three-dimensional arrangement of the molecule in the bound state. This "bioactive conformation" can differ significantly from its preferred conformation in solution.

The flexibility of this compound arises primarily from the rotation around the single bonds linking the furan ring to the carbonyl group and the carbonyl group to the nitrogen atom. The specific geometry of the binding pocket imposes significant constraints on these rotations. nih.gov Enhanced sampling methods in molecular dynamics simulations can be used to explore different conformations of a ligand within a binding site that might not be accessible in standard simulations. acs.org

Computational techniques can predict whether the molecule adopts a planar or a more twisted conformation to maximize favorable interactions and minimize steric clashes with the protein. nih.gov For example, the relative orientation of the furan ring and the amide plane is critical. In some kinase inhibitors, the ability to adopt specific conformations allows the molecule to access deep hydrophobic "back pockets" not available to more rigid ligands. nih.gov The analysis of these bound conformations is essential for understanding structure-activity relationships and for the rational design of analogues with improved affinity and selectivity. nih.gov Advanced methods combining molecular dynamics (MD) and non-equilibrium candidate Monte Carlo (NCMC) can effectively sample these different binding modes and estimate their relative populations. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comacs.org This approach is fundamental in predictive biology, allowing researchers to estimate the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.comresearchgate.net

For a series of analogues of this compound, a QSAR study would proceed as follows:

Data Set Assembly : A series of related furan-carboxamide derivatives is synthesized, and their biological activity (e.g., IC₅₀ values) against a specific target is measured. nih.gov

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP, polarizability), electronic descriptors (e.g., atomic charges), and topological indices that describe the molecule's size and shape. nih.gov

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is built that links the descriptors to the observed biological activity. acs.orgnih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques on a set of compounds not used in model training. researchgate.net

QSAR studies on other furan-carboxamide series have successfully identified key features for activity. For example, a QSAR investigation of furan-3-carboxamides correlated their physicochemical parameters with antimicrobial activity. nih.gov Similarly, analysis of furan-2-carboxamide analogues targeting kinases revealed structural features essential for potent inhibition. nih.gov A validated QSAR model for this compound derivatives could guide the design of new compounds with potentially enhanced biological efficacy. jst.go.jp

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogues

CompoundR¹ GroupR² GroupLogP (Lipophilicity)Molecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (pIC₅₀)
This compoundHCH₃1.25139.1541.6Reference
Analogue AClCH₃1.95173.6041.6Calculated
Analogue BHC₂H₅1.68153.1841.6Calculated
Analogue CFH0.90143.1149.3Calculated
Analogue DOCH₃CH₃1.18169.1850.8Calculated

Note: This table is for illustrative purposes only. The descriptor values are estimates and would need to be precisely calculated for an actual QSAR study.

Conformational Dynamics and Energetics

The biological function of a molecule is intrinsically linked to its conformational dynamics and the associated energetics. This compound, like other carboxamides, is not a static entity but exists as an equilibrium of different conformers. A key dynamic process is the rotation around the amide C-N bond, which has a significant energy barrier due to its partial double-bond character. This leads to the existence of cis and trans conformers.

Detailed studies on analogous carboxamide systems using dynamic Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations have quantified these dynamics. mdpi.com For 6-amino-5-carboxamidouracil derivatives, the rotational barrier (ΔG#) for the amide bond was experimentally determined and found to be in close agreement with DFT calculations, which computed a barrier of 20.0 kcal·mol⁻¹. mdpi.com The free energy difference between the more stable s-trans and the less stable s-cis conformer was calculated to be -1 kcal·mol⁻¹, corresponding to a population ratio of 84:16 at room temperature. mdpi.com

Similar computational methods can be applied to this compound to determine its conformational free-energy landscape. nih.gov Molecular dynamics (MD) simulations can further probe the flexibility of the molecule over time, revealing how its conformation changes in different environments, such as in solution or within a protein binding site. biorxiv.org Understanding the energetics of these conformational transitions is crucial, as the receptor may selectively bind to a higher-energy, less populated conformer, a process known as conformational selection. acs.org The activation energy (Ea) for such conformational changes can be precisely calculated using high-level quantum chemical methods. acs.org

Structure Activity Relationship Sar Studies of N,5 Dimethylfuran 2 Carboxamide and Its Analogs

Influence of Furan (B31954) Ring Substituents on Biological and Chemical Activity

The furan ring is a core component of N,5-dimethylfuran-2-carboxamide, and its substitution pattern significantly modulates the compound's biological and chemical properties. Research has shown that the number and position of methyl groups on the furan ring can affect the molecule's reactivity. For instance, variations in the number of methyl substituents on the furan ring have been observed to have a modest impact on certain photochemical reactions. acs.org

In the context of antiviral activity, particularly against the H5N1 influenza virus, the 2,5-dimethylfuran (B142691) moiety has been identified as a crucial element for inhibitory action. rsc.org Systematic SAR studies have demonstrated that this substitution pattern plays a significant role in the anti-influenza activity. rsc.org When the 2,5-dimethylfuran core was compared to other heterocyclic structures, it was found that a 2,5-dimethyl-substituted thiophene (B33073) moiety could be a more potent core structure for anti-influenza activity against amantadine-sensitive H5N1 virus. nih.gov Conversely, replacing the furan with a thiophene or a 2-chloro-thiophene moiety led to a slight decrease in anti-influenza activity in some instances. nih.gov

Furthermore, the introduction of different substituents at the 5-position of the furan ring has been explored to enhance biological efficacy. In a study on urotensin-II receptor antagonists, a series of 5-aryl-furan-2-carboxamide derivatives were synthesized. The investigation into various aryl ring substituents at the C-5 position led to the discovery of a 3,4-difluorophenyl analog as a highly potent antagonist. nih.gov This highlights the significant role that electronic and steric effects of substituents on the furan ring play in molecular recognition and biological function.

Impact of N-Substituent Variations on Molecular Recognition and Function

The substituent attached to the nitrogen atom of the carboxamide group (the N-substituent) is a critical determinant of the biological activity and molecular recognition properties of this compound analogs. This part of the molecule often engages in crucial interactions with biological targets, and even subtle changes can lead to significant shifts in potency and selectivity.

In the pursuit of anti-influenza agents, the N-substituent has been a major focus of SAR studies. For a series of furan-carboxamide derivatives, it was found that the nature of the substituent on a phenyl ring, which was part of the N-substituent, played an important role in the activity against the H5N1 virus. rsc.org Specifically, compounds with electron-withdrawing groups on the phenyl ring were generally more potent than those with electron-donating groups. rsc.org For example, a derivative with a 4-nitro group on the benzylthioethyl N-substituent showed potent activity. rsc.org The position of the substituent on the phenyl ring was also critical, with para-substituted derivatives showing more potent anti-H5N1 activity than their meta- or ortho-isomers. nih.gov

The length and composition of the linker between the carboxamide and a terminal group also influence activity. In the context of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, varying the length of the chain connecting the furan-2-carboxamide to a piperidinylphenyl moiety was a key aspect of the SAR study. jst.go.jp

Furthermore, the nature of the entire N-substituent group can be varied to explore different chemical spaces and target interactions. For instance, replacing a phenyl ring with a different heterocyclic system or introducing various functional groups can dramatically alter the compound's properties. In the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a series of 2,5-dimethylfuran-3-carboxylic acid derivatives were designed with diverse N-substituents to probe the binding pocket. nih.gov

The following table summarizes the impact of N-substituent variations on the anti-H5N1 activity of some furan-2-carboxamide derivatives:

CompoundN-SubstituentPhenyl Ring SubstituentEC50 (µM) against H5N1
1a2-((4-nitrobenzyl)thio)ethyl4-NO21.25
1b2-(benzylthio)ethylH7.716
1f2-((4-cyanobenzyl)thio)ethyl4-CN5.302
1d2-((4-chlorobenzyl)thio)ethyl4-Cl>100
1i2-((4-methoxybenzyl)thio)ethyl4-OCH3>100
1j2-((2-nitrobenzyl)thio)ethyl2-NO2>100

Data sourced from a study on furan-carboxamide derivatives as inhibitors of H5N1 influenza A viruses. rsc.org

Role of Carboxamide Moiety Modifications in Modulating Activity

The carboxamide linkage is a central and versatile functional group in the this compound scaffold. Its ability to form hydrogen bonds and its conformational flexibility allow it to play a crucial role in molecular recognition and the modulation of biological activity. Modifications to this moiety, though less frequently explored than substitutions on the furan ring or the N-substituent, can have a profound impact on a compound's properties.

One approach to modifying the carboxamide is to alter its core structure. For instance, bioisosteric replacement of the amide bond with other functional groups can lead to compounds with different physicochemical properties and biological activities. In a study focused on developing antibiofilm agents, the furan-2-carboxamide moiety was used as a bioisosteric replacement for a labile furanone ring. researchgate.net This change led to the identification of carbohydrazides and triazoles with significant antibiofilm activity against P. aeruginosa. researchgate.net

Another strategy involves modifying the atoms of the amide bond itself. For example, replacing the oxygen atom with a sulfur atom to create a thioamide can alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov

The orientation and rigidity of the carboxamide group can also be influenced by the surrounding structural framework. The introduction of bulky substituents near the carboxamide can restrict its rotation, locking it into a specific conformation that may be more or less favorable for binding to a biological target. While direct modifications to the carboxamide of this compound are not extensively documented in the provided context, the principles of modifying this moiety are well-established in medicinal chemistry and offer a viable strategy for optimizing the activity of these derivatives. mdpi.comresearchgate.net

Establishment of Correlations between Structural Features and Observed Effects

Through systematic SAR studies, clear correlations have been established between specific structural features of this compound analogs and their observed biological effects. These correlations are vital for understanding the molecular basis of their activity and for guiding the design of more potent and selective compounds.

For Antiviral Activity (H5N1 Influenza):

A strong correlation exists between the electronic properties of the N-substituent's phenyl ring and anti-H5N1 potency. rsc.org Electron-withdrawing groups at the para-position of the phenyl ring are consistently associated with higher activity compared to electron-donating groups. rsc.orgnih.gov This suggests that the electronic nature of this region is critical for interaction with the viral target, potentially the M2 ion channel protein. rsc.org Furthermore, the 2,5-dimethyl substitution on the furan ring is a key structural feature for potent antiviral activity. rsc.orgnih.gov Molecular docking studies have suggested that the 2,5-dimethylfuran moiety fits into a specific pocket of the M2 protein. rsc.org

For MCH-R1 Antagonism:

In the context of MCH-R1 antagonists, a clear correlation was observed between the substituent at the 5-position of the naphtho[1,2-b]furan-2-carboxamide core and binding affinity. jst.go.jp Phenyl substitution at this position generally increased affinity compared to unsubstituted or bromo-substituted analogs. jst.go.jp Furthermore, electron-withdrawing substituents on this phenyl ring, particularly at the para-position (e.g., cyano), led to a significant increase in binding affinity. jst.go.jp Conversely, moving these substituents to the meta position resulted in a large decrease in binding. jst.go.jp

For Photodegradation:

In studies of the photodegradation of furan carboxanilides, the electron density of both the furan and anilide moieties was found to correlate with their reactivity towards different reactive oxygen species. acs.orgethz.ch The number of methyl groups on the furan ring, which increases its electron density, was expected to correlate with its reactivity towards singlet oxygen. ethz.ch Similarly, the electron-donating or -withdrawing nature of the substituent on the anilide ring was shown to tune the molecule's reactivity with triplet-excited states of chromophoric dissolved organic matter. acs.orgethz.ch

The following table summarizes some of the key structure-activity correlations for furan-2-carboxamide derivatives:

Biological Target/EffectFuran Ring SubstitutionN-Substituent FeaturesObserved Effect
H5N1 Influenza Virus 2,5-Dimethyl substitution is crucial.Electron-withdrawing group at the para-position of the phenyl ring.Increased antiviral potency. rsc.orgnih.gov
MCH-R1 Receptor Phenyl substitution at the 5-position.Electron-withdrawing group (e.g., cyano) at the para-position of the 5-phenyl ring.Enhanced binding affinity. jst.go.jp
Photodegradation Increased methyl substitution.Electron-donating group on the anilide ring.Increased reactivity with singlet oxygen and triplet sensitizers, respectively. acs.orgethz.ch

Principles for Rational Design of this compound Derivatives with Targeted Activities

Based on the extensive structure-activity relationship studies, a set of guiding principles can be formulated for the rational design of this compound derivatives with specific biological activities. These principles provide a roadmap for medicinal chemists to strategically modify the lead compound to enhance potency, selectivity, and other desirable properties.

To Enhance Antiviral (H5N1) Activity:

Maintain the 2,5-dimethylfuran core: This moiety has been consistently shown to be critical for potent anti-H5N1 activity. rsc.orgnih.gov

Incorporate an N-substituent with a phenyl ring: This aromatic group appears to be important for target interaction.

Introduce electron-withdrawing substituents at the para-position of the N-phenyl ring: Groups like nitro (NO₂) or cyano (CN) have been shown to significantly enhance potency. rsc.orgnih.gov

Optimize the linker: The length and composition of the chain connecting the carboxamide to the phenyl ring should be considered to ensure optimal positioning within the target's binding site.

To Design Potent MCH-R1 Antagonists:

Utilize a furan-2-carboxamide scaffold, potentially fused to other ring systems: The naphtho[1,2-b]furan-2-carboxamide has proven to be a promising scaffold. jst.go.jp

Introduce an aryl or heteroaryl group at the 5-position of the furan ring: This has been shown to improve binding affinity. jst.go.jp

Place electron-withdrawing substituents at the para-position of the 5-aryl group: A p-cyano group, for instance, dramatically increases binding affinity. jst.go.jp

Fine-tune the linker length and the nature of the terminal amine group: These elements are crucial for optimizing interactions with the receptor. jst.go.jp

General Principles for Modulating Physicochemical and Biological Properties:

Bioisosteric Replacement: Consider replacing the furan ring with other five-membered heterocycles like thiophene to explore different binding interactions and metabolic stabilities. rsc.orgnih.gov Similarly, the carboxamide linker can be replaced with other groups like carbohydrazides or triazoles to alter hydrogen bonding patterns and conformational flexibility. researchgate.net

Introduction of Polar Groups: To improve solubility and pharmacokinetic properties, polar functional groups can be strategically introduced, for example, on the N-substituent.

Stereochemistry: For chiral derivatives, the synthesis and evaluation of individual enantiomers are crucial, as biological targets often exhibit stereoselectivity. acs.org

Computational Modeling: Employ molecular docking and other computational tools to visualize binding modes and predict the effects of structural modifications, thereby guiding the design of new analogs. rsc.orgnih.gov

By adhering to these principles, researchers can more efficiently navigate the chemical space around the this compound core to develop novel compounds with tailored biological activities for a range of therapeutic applications.

Biological Activity and Underlying Mechanistic Insights for N,5 Dimethylfuran 2 Carboxamide

Antimicrobial Properties and Mechanisms

The furan-2-carboxamide chemical motif is a key component in various compounds investigated for their antimicrobial properties. researchgate.net Derivatives incorporating this structure have been evaluated for both antibacterial and antifungal efficacy, with studies pointing towards several potential mechanisms of action.

While research specifically on N,5-dimethylfuran-2-carboxamide is limited, studies on related structures provide insight into potential antibacterial mechanisms. The carboxamide family, in general, includes compounds that can act as efflux pump inhibitors, which is a mechanism to combat bacterial resistance. researchgate.net The 2,5-dimethylphenyl scaffold, a related structural feature, is present in compounds with known activity against a spectrum of bacteria. nih.gov

Investigations into more complex derivatives, such as metal complexes of 5-bromo-N-(dipropylcarbamothioyl)furan-2-carboxamide, have demonstrated that the furan-carboxamide core can be a platform for developing agents with activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. tandfonline.com Similarly, a series of 5-substituted indole-2-carboxamide derivatives showed significant inhibitory activity against pathogenic bacteria like Klebsiella pneumoniae and E. coli, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. researchgate.net

Table 1: Antibacterial Activity of Selected Carboxamide Derivatives
Compound ClassTarget Organism(s)Observed Activity/MechanismReference
5-Substituted Indole-2-carboxamidesK. pneumoniae, E. coliHigh inhibitory activity with MIC values from 0.12–6.25 µg/mL. researchgate.net
Metal(II) Complexes of 5-bromo-N-(dipropylcarbamothioyl)furan-2-carboxamideE. coli, S. aureus, P. aeruginosaDemonstrated in vitro antibacterial bioactivity. tandfonline.com
Carboxamides (General)Gram-positive and Gram-negative bacteriaSome members act as efflux pump inhibitors. researchgate.net

The furan-2-carboxamide scaffold is also integral to molecules with notable antifungal properties. researchgate.nettandfonline.com Mechanistic studies on related amides suggest that their antifungal action may occur via disruption of the fungal cell wall. researchgate.net For example, certain amides derived from ferulic acid are thought to interact with and inhibit enzymes GWT1 and GSC1, which are critical for the proper development of Candida albicans. researchgate.net

Another potential antifungal mechanism associated with related chemical structures involves the induction of oxidative stress. Research on N′-phenylhydrazides, for instance, revealed that these compounds can lead to the production of free radicals and reactive oxygen species (ROS) within fungal cells, causing damage to the mycelium morphology of C. albicans. mdpi.com Studies on 5-bromo-N-(dipropylcarbamothioyl)furan-2-carboxamide and its metal complexes have also confirmed antifungal activity against a panel of fungal strains, including C. albicans and Aspergillus flavus. tandfonline.com

Antiviral Activity and Molecular Targets

Derivatives containing the 2,5-dimethylfuran (B142691) moiety have shown significant promise as antiviral agents, particularly against influenza viruses.

A notable area of research has been the development of furan-carboxamide derivatives as potent inhibitors of the lethal H5N1 influenza A virus. researchgate.netrsc.orgnih.gov Structure-activity relationship (SAR) studies have highlighted that the 2,5-dimethyl-substituted furan (B31954) ring plays a crucial role in this antiviral activity. rsc.orgnih.gov One of the most potent compounds identified in these studies was 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, which exhibited an effective concentration (EC50) of 1.25 µM against the H5N1 virus, an activity level comparable to the reference drug amantadine. researchgate.netrsc.org

While there is no direct evidence of this compound activity against SARS-CoV-2, the broader class of carboxamides has been explored for this purpose. For example, Favipiravir, a pyrazine-carboxamide, is an approved antiviral that targets the RNA-dependent RNA polymerase (RdRp) of both influenza and SARS-CoV-2. actanaturae.ru Other research efforts have focused on designing compounds to inhibit essential SARS-CoV-2 enzymes like the main protease (Mpro) and papain-like protease (PLpro). nih.govnih.gov

Table 2: Antiviral Activity of a Representative Furan-Carboxamide Derivative
CompoundTarget VirusPotency (EC50)Cytotoxicity (CC50)Reference
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamideH5N1 Influenza A1.25 µM> 100 µM researchgate.netrsc.org

For the anti-influenza activity of furan-carboxamide derivatives, molecular docking studies have identified the M2 proton channel of the influenza A virus as a likely molecular target. researchgate.netnih.gov This ion channel is essential for the uncoating of the viral ribonucleoproteins, a critical step in the viral replication cycle. researchgate.net By blocking this channel, these compounds can effectively halt viral replication.

In the context of SARS-CoV-2, the primary molecular targets explored for various antiviral agents, including some carboxamides, are the viral proteases (Mpro and PLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov These enzymes are essential for viral replication and transcription, making them attractive targets for the development of new antiviral therapies.

Anticancer and Antitumor Potential at the Molecular Level

The furan-2-carboxamide structure is recognized as a valuable scaffold in the design of potential anticancer agents. ontosight.aimdpi.com While direct studies on this compound are not prominent, research on analogous compounds provides a clear indication of the molecular mechanisms that could be targeted.

At the molecular level, various carboxamide derivatives have been shown to inhibit key proteins involved in tumor progression. One major target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a kinase crucial for angiogenesis, which is the formation of new blood vessels that tumors need to grow. mdpi.comfrontiersin.org Other kinase targets include the dual-specificity tyrosine phosphorylation-regulated kinases (Dyrk1A, Dyrk1B) and CDC-like kinases (Clk1), which are often overexpressed in cancers. mdpi.com Inhibition of these kinases can lead to cell cycle arrest, typically in the G2/M phase, and induce apoptosis (programmed cell death). mdpi.com

Further mechanisms include the inhibition of enzymes like topoisomerase, which is vital for managing DNA tangles during replication, and PI3Kα, a central node in cell growth and survival signaling pathways. nih.govresearchgate.net Some furan-2-carboxamide derivatives are believed to exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS), which cause cellular damage.

Table 3: Potential Molecular Targets for Anticancer Activity of Carboxamide Scaffolds
Compound ClassMolecular Target(s)Resulting Cellular EffectReference
Coumarin-3-carboxamidesVEGFR-2, Cytochrome P450Inhibition of angiogenesis and cell proliferation. frontiersin.org
Benzothiophene-2-carboxamidesDyrk1A, Dyrk1B, Clk1 KinasesG2/M phase cell cycle arrest, Apoptosis. mdpi.com
Indole-2-carboxamidesTopoisomerase–DNA, PI3Kα, EGFRInhibition of DNA replication and cell signaling. nih.govresearchgate.net
Nitrofuran-2-carboxamidesNot specifiedInduction of apoptosis via Reactive Oxygen Species (ROS).
Pyrrole-2-carboxamidesmPGES-1, sEHAntiproliferative effects. nih.gov

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: this compound belongs to a class of compounds based on a dimethylfuran scaffold that has been investigated for its inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in cancer immunology, helping tumors evade the immune system by metabolizing the amino acid tryptophan. d-nb.infonih.govnih.gov Inhibition of IDO1 is a promising strategy for cancer immunotherapy. nih.govnih.gov

Studies on derivatives built upon a 2,5-dimethylfuran framework have shown potent IDO1 inhibitory activity. For instance, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives demonstrated significant inhibition of IDO1 in cellular assays. nih.gov One notable compound from this series, 19a , exhibited excellent inhibitory activity with half-maximal inhibitory concentration (IC₅₀) values of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells. nih.gov Further research on 2,5-dimethylfuran-based structures incorporating boron moieties also yielded IDO1 inhibitors with IC₅₀ values in the low micromolar range (8 to 60 μM). d-nb.info These findings underscore the potential of the dimethylfuran scaffold, integral to this compound, in designing effective IDO1 inhibitors. d-nb.infonih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: While furan-containing compounds have been explored as scaffolds for various kinase inhibitors, specific enzyme inhibition studies for this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are not extensively documented in the available literature.

Compound ClassTarget EnzymeKey FindingsReference
2,5-dimethylfuran-3-carboxylic acid derivativesIDO1Compound 19a showed potent inhibition (HeLa IC₅₀ = 4.0 nM; THP-1 IC₅₀ = 4.6 nM). nih.gov
Boron-containing 2,5-dimethylfuran derivativesIDO1Inhibitory activity observed with IC₅₀ values ranging from 8 to 60 μM. d-nb.info

Modulation of Cellular Signaling Pathways (e.g., Akt Protein, NF-kB Signaling)

The PI3K/Akt and NF-kB signaling pathways are central to cellular processes like proliferation, survival, and inflammation, and their dysregulation is linked to diseases such as cancer. nih.govnih.govgenome.jp The Akt pathway, a cascade of protein kinases, regulates cell survival and blocks apoptosis. spandidos-publications.com The NF-kB family of transcription factors is pivotal in regulating inflammatory responses and cell survival. nih.gov

While these pathways are significant targets for therapeutic intervention, direct studies detailing the specific modulatory effects of this compound on Akt protein or NF-kB signaling are not prominently featured in current research. However, given the focus on furan-carboxamide derivatives in cancer and inflammation research, investigating their impact on these critical pathways is a logical next step. For example, inhibitors of the Akt and NF-kB pathways have been developed for various cancers, indicating the therapeutic relevance of modulating these cascades. nih.gov

Specific Molecular Targets and Ligand-Target Binding Modes

The efficacy of a compound is determined by its interaction with specific molecular targets. For derivatives of the 2,5-dimethylfuran scaffold, IDO1 has been identified as a key target. d-nb.infonih.gov Molecular docking studies have provided insights into the binding mechanism. It was revealed that the carboxylic acid moiety of a potent 2,5-dimethylfuran-3-carboxylic acid derivative forms a coordinate bond with the heme iron within the active site of the IDO1 enzyme. nih.gov This interaction is crucial for the compound's inhibitory activity.

Generally, furan-containing structures can engage with biological targets through a combination of hydrogen bonds and hydrophobic interactions. smolecule.com The specific binding mode of this compound would depend on the unique topology and chemical environment of its target's binding pocket.

Anti-inflammatory Activity and Related Molecular Targets

Inflammation is a protective biological response that can become detrimental when chronic, contributing to various diseases. nih.gov Compounds with anti-inflammatory properties are therefore of significant therapeutic interest. Furan-carboxamide derivatives have been explored for their potential to mitigate inflammation. bibliomed.org

Cyclooxygenase-2 (COX-2) Inhibition Studies

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and plays a key role in the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Antihyperlipidemic Effects

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. tandfonline.com Research has indicated that certain furan-2-carboxamide derivatives possess antihyperlipidemic properties. tjpr.orgresearchgate.net

Studies on a series of novel N-(4-benzoylphenyl)-2-furamide derivatives demonstrated significant lipid-lowering activity in animal models. tjpr.orgresearchgate.net These findings suggest that the furan-2-carboxamide structure is a key pharmacophore for this effect. In Triton WR-1339-induced hyperlipidemic rats, these compounds were able to significantly reduce plasma triglyceride (TG) and total cholesterol (TC) levels. tjpr.orgresearchgate.net The presence of the furan ring, capable of forming hydrogen bonds, along with a carboxamide linkage and a lipophilic moiety, are considered important structural requirements for the observed hypolipidemic activity. tjpr.org

Compound ClassModelKey Antihyperlipidemic EffectsReference
N-(4-benzoylphenyl)-2-furamide derivativesTriton WR-1339-induced hyperlipidemic ratsSignificant reduction in plasma triglycerides (TG) and total cholesterol (TC). Partial restoration of lipoprotein catabolism. tjpr.org
Benzofuran-2-carboxamide derivativesTriton WR-1339-induced hyperlipidemic ratsImproved lipid abnormalities, including hypertriglyceridemia and hypercholesterolemia. Elevated high-density lipoprotein (HDL) levels. tandfonline.com

Comprehensive Enzyme Interaction Studies

The interaction of this compound and its analogs with various enzymes is central to their biological activity. As detailed, the most significant and well-documented enzyme interaction for this class of compounds is with IDO1. d-nb.infonih.gov The ability of the dimethylfuran scaffold to serve as a basis for potent IDO1 inhibitors highlights its therapeutic potential in immuno-oncology. d-nb.infonih.gov

The binding mode, involving coordination with the heme iron in the IDO1 active site, provides a clear mechanistic basis for this inhibition. nih.gov Additionally, preliminary and computational studies suggest potential interactions with other enzymes like COX-2, pointing towards possible anti-inflammatory applications. bibliomed.org The furan ring itself is a versatile heterocyclic structure known to be present in many biologically active agents, capable of participating in various enzyme-ligand interactions. ijabbr.com Comprehensive studies continue to elucidate the full spectrum of enzyme targets for this promising chemical scaffold.

Receptor Binding, Agonism, and Antagonism

The interaction of this compound and related structures with various receptors is a key area of research, highlighting its potential as a modulator of critical biological pathways.

Melanin (B1238610) Concentrating Hormone Receptor 1 (MCH-R1) The furan-2-carboxamide scaffold is a crucial component in the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). MCH-R1 is a G protein-coupled receptor primarily expressed in the brain that plays a significant role in regulating energy homeostasis and feeding behavior, making it a target for anti-obesity therapeutics. jst.go.jp Research into novel naphtho[1,2-b]furan-2-carboxamides, which contain the core furan-2-carboxamide structure, has led to the discovery of highly potent MCH-R1 antagonists. jst.go.jp An extensive structure-activity relationship (SAR) study identified a 5-(4-pyridinyl) substituted naphtho[1,2-b]furan-2-carboxamide analog as a particularly effective antagonist with an IC50 value of 3 nM. jst.go.jp This demonstrates that the furan-carboxamide moiety is a key pharmacophore for achieving high-affinity binding to the MCH-R1 receptor. Similarly, a chromone-2-carboxamide series was also identified as having an excellent safety profile for MCH-R1 antagonism. nih.gov

Compound ClassReceptor TargetFindingPotency (IC50)
Naphtho[1,2-b]furan-2-carboxamide derivativeMCH-R1Potent Antagonist3 nM jst.go.jp
Chromone-2-carboxamideMCH-R1Potent Antagonist with favorable safety profileData not specified nih.gov

KCa2 Channels, Cannabinoid CB1 Receptor, and Peripheral Benzodiazepine Receptor (PBR) While the carboxamide functional group is a common feature in ligands for several other important receptors, direct evidence linking this compound to KCa2 channels, the Cannabinoid CB1 receptor, or the Peripheral Benzodiazepine Receptor (PBR) is not established in the available literature.

KCa2 (SK) Channels: These small-conductance calcium-activated potassium channels are crucial for regulating neuronal excitability. nih.gov While various molecules can modulate these channels, no specific binding or functional data for this compound has been reported. embopress.orgescholarship.orgnih.gov

Cannabinoid CB1 Receptor: The CB1 receptor is the primary target of cannabinoids and is involved in numerous physiological processes. nih.gov Many synthetic cannabinoids are carboxamide-type compounds, such as indazole-3-carboxamide derivatives, which act as agonists at CB1 receptors. nih.gov However, the activity of the furan-based carboxamide at this receptor remains uncharacterized.

Peripheral Benzodiazepine Receptor (PBR/TSPO): Now also known as the 18kDa Translocator Protein (TSPO), PBR is located on mitochondrial membranes and is implicated in steroidogenesis, apoptosis, and neuroinflammation. nih.gov Potent PBR ligands often feature a carboxamide group, such as the well-known isoquinoline (B145761) carboxamide PK11195. nih.gov Despite this, specific affinity data for this compound at PBR is not available.

Broader Molecular Mechanism of Action

The biological effects of this compound are governed by fundamental molecular interactions that facilitate its recognition and binding to biological targets.

Role of Hydrogen Bonding Interactions in Biological Activity

Hydrogen bonds are critical for the specificity of ligand-receptor interactions. The this compound molecule possesses several sites capable of participating in hydrogen bonding. The carboxamide group itself contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Furthermore, the ether oxygen within the furan ring can also act as a hydrogen bond acceptor. ijabbr.com These interactions are vital for orienting the molecule within a binding pocket and stabilizing the ligand-receptor complex. In related furan-carboxamide structures, the ability to form hydrogen bonds is considered a key component of their mechanism of action, allowing them to modulate the activity of target enzymes or receptors.

Significance of Pi-Stacking Interactions in Molecular Recognition

Pi-stacking is a noncovalent interaction that occurs between aromatic rings and is fundamental to many biological processes, including the stabilization of protein and DNA structures. mdpi.com The furan ring of this compound is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov This type of interaction is crucial for molecular recognition and contributes significantly to the binding affinity of a ligand. beilstein-journals.org For a similar compound, 5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide, the furan ring's ability to participate in π-π stacking is noted as a key feature of its interaction with molecular targets.

Formation of Coordinate Bonds with Metal Centers (e.g., Heme Iron)

The carboxamide functional group can coordinate with metal ions, a property that is significant in the context of metalloenzymes. Research on structurally similar compounds, specifically 2,5-dimethylfuran-3-carboxylic acid derivatives, has shown that they can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1) by forming a coordinate bond between the carboxyl group and the heme iron at the enzyme's active site. nih.gov Although this compound possesses a carboxamide instead of a carboxylic acid, the coordination of carboxamido nitrogen to iron(III) centers is a known phenomenon in bioinorganic chemistry. This interaction is critical to the function of molecules like the antitumor drug bleomycin (B88199) and the enzyme nitrile hydratase. researchgate.net This suggests that this compound could potentially interact with heme-containing proteins or other metalloproteins by forming a coordinate bond with the central metal ion. researchgate.netnih.gov

Applications as Probes for Biological Assays

Chemical probes are essential tools for studying biological systems. Structurally related furan carboxamides have been identified as potentially useful probes for biological assays. smolecule.com For instance, 5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide has been proposed for use in studying enzyme interactions. Similarly, N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is suggested to serve as a probe for investigating biological interactions and pathways due to its ability to bind to specific targets. smolecule.com These applications leverage the compound's specific binding characteristics to help elucidate complex biological processes.

Photosynthetic Electron Transport (PET) Inhibition

There is evidence to suggest that carboxamide-containing compounds can interfere with photosynthesis. The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many herbicides. Studies have shown that simple amides like N,N-dimethylformamide can inhibit electron transport in chloroplasts. nih.gov More directly, N-Cyclopentylquinoline-2-carboxamide, which also contains a carboxamide group, has been shown to possess photosynthesis-inhibiting activity by disrupting the photosynthetic electron transport chain. cit.ie These findings indicate a potential for this compound to act as a PET inhibitor, likely by interfering with components of the electron transport chain between photosystem II and photosystem I. redalyc.org

Applications in Chemical Research and Beyond

Utility as Building Blocks for the Synthesis of Complex Organic Molecules

N,5-dimethylfuran-2-carboxamide is classified as a heterocyclic building block, a fundamental component used in the construction of more elaborate organic compounds. bldpharm.comcymitquimica.com The furan (B31954) moiety, an aromatic five-membered ring containing an oxygen atom, is a common feature in many natural products and pharmaceuticals, making furan derivatives like this one highly sought after in synthetic chemistry. uou.ac.in

The reactivity of the furan ring and the attached functional groups allow for a variety of chemical transformations. For example, a related compound, N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide, is noted for its role as a building block for creating more complex molecules. smolecule.com The furan ring within these structures can be oxidized to produce furanones or undergo ring-opening reactions to form linear compounds like 2,5-hexanedione, which can then be used in further synthetic steps. smolecule.com The carboxamide group itself provides a reactive site for modifications, enabling the linkage of the furan core to other molecular fragments. This versatility allows chemists to design and construct a diverse array of complex molecules for applications in medicine, materials science, and biology. smolecule.comsmolecule.com

Integration into Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds often relies on the modification or transformation of existing heterocyclic rings. Furan and its derivatives are well-established precursors for creating other heterocyclic systems. uou.ac.inuomus.edu.iq The Paal-Knorr synthesis, for instance, is a classic method that can produce substituted furans, which can then be integrated into more complex heterocyclic frameworks. uou.ac.inuomus.edu.iq

The this compound structure can serve as a scaffold for building new ring systems. While specific examples for this exact compound are specialized, the general principle is well-documented for the furan-carboxamide class. For instance, research into the synthesis of new polymers has involved creating complex monomers from heterocyclic precursors, demonstrating how a core structure can be elaborated upon. ekb.eg The presence of both the furan ring and the carboxamide group offers multiple reaction pathways, such as electrophilic substitution on the furan ring or reactions at the amide nitrogen, to construct fused or linked heterocyclic systems. uomus.edu.iq The synthesis of various boronic acid derivatives, for example, has been achieved through the coupling of arylamines with carboxyphenylboronic acids, a process analogous to how furan-carboxamides could be linked to other molecular entities. mdpi.com

Research Applications in Industrial Chemistry (e.g., dyes, pigments)

While direct, large-scale industrial use of this compound in the dye and pigment industry is not widely documented, its structural motifs are relevant to this field. Heterocyclic compounds are foundational to many synthetic colorants. uou.ac.inopenmedicinalchemistryjournal.com Research has shown that furan derivatives can serve as intermediates for dyes, pigments, and optical brighteners. slideshare.net For instance, compounds like 2,5-bis(para-amino phenyl) furan are used as intermediates for dyes, and diaryl furan compounds are important for producing metal-complex dyes with high light fastness. slideshare.net

Development as Model Compounds in Environmental Photochemistry

In the field of environmental science, furan carboxamides have proven to be valuable model compounds for studying the fate of chemical pollutants in aquatic environments. acs.orgacs.org Many micropollutants are degraded in sunlit surface waters through reactions with photochemically produced reactive intermediates like singlet oxygen (¹O₂) and the triplet states of chromophoric dissolved organic matter (³CDOM*). acs.orgacs.org

Researchers have synthesized and studied a series of furan carboxamides, including 2,5-dimethylfuran-3-carboxanilide, to better understand these complex degradation processes. acs.org These molecules are ideal models because they contain both an electron-rich furan ring, which is susceptible to attack by singlet oxygen, and an anilide (or amide) group, which can interact with ³CDOM. acs.org By studying these compounds, scientists can untangle the interconnected and often competing degradation pathways involving ¹O₂ and ³CDOM. acs.org

This research helps in predicting the environmental half-lives of pollutants and reveals that simply measuring reaction rates is not always enough, as other reaction mechanisms can play a significant role. acs.orgacs.org Furthermore, the foundational component, 2,5-dimethylfuran (B142691), has been used as a model compound to investigate the atmospheric oxidation mechanisms of furans, which are emitted from biomass burning. rsc.org Understanding how these compounds react with ozone and other atmospheric oxidants is critical for modeling air quality and the chemical evolution of smoke plumes. rsc.org The study of this compound and its isomers contributes significantly to the broader understanding of the photochemical fate of organic compounds in the environment. csbsju.eduresearchgate.net

Future Research Directions and Unexplored Avenues for N,5 Dimethylfuran 2 Carboxamide

Exploration of Novel and Greener Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and greener methods for the synthesis of N,5-dimethylfuran-2-carboxamide and its derivatives.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. mdpi.com Greener alternatives, such as those utilizing microwave-assisted synthesis, flow chemistry, or biocatalysis, offer the potential for higher yields, reduced reaction times, and a smaller environmental footprint. researchgate.netfrontiersin.org For instance, the use of polyether sulfone sulfamic acid as a non-toxic, reusable catalyst has shown promise in the synthesis of related furan-2-ones and could be adapted for carboxamide synthesis. nih.gov

Furthermore, one-pot multicomponent reactions represent an attractive strategy for improving atom economy and simplifying synthetic procedures. frontiersin.org Investigating the feasibility of a multicomponent approach for this compound, possibly from readily available starting materials derived from biomass, would be a significant step forward. google.comgoogle.comuco.es

Table 1: Potential Greener Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for improved yields.Optimization of reaction parameters (temperature, time, power) and solvent selection.
Flow ChemistryPrecise control over reaction conditions, improved safety, scalability.Reactor design, catalyst immobilization, and integration of in-line purification.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable enzymes.Identification and engineering of suitable enzymes (e.g., lipases, amidases).
Multicomponent ReactionsIncreased atom economy, reduced number of synthetic steps, molecular diversity.Design of novel reaction pathways and screening of catalyst systems.

Deeper Mechanistic Elucidation of Observed Biological Activities

While preliminary studies on related furan (B31954) carboxamides suggest a spectrum of biological activities, including antimicrobial and anticancer properties, the specific mechanisms of action for this compound remain largely uncharacterized. ontosight.aiontosight.ai Future research must delve into the molecular pathways through which this compound exerts its effects.

This will involve a combination of in vitro and in silico techniques. For example, enzyme inhibition assays can identify specific molecular targets. nih.gov Cellular assays, such as monitoring cell cycle progression and apoptosis, can provide insights into the downstream effects of the compound. nih.gov Computational docking studies can predict the binding modes of this compound with potential protein targets, guiding further experimental validation. rsc.org

Understanding the mechanism of action is crucial for optimizing the compound's therapeutic potential and for identifying potential off-target effects.

Rational Design and Synthesis of Advanced this compound Analogs with Enhanced Specificity and Potency

Building upon a deeper mechanistic understanding, the rational design and synthesis of novel analogs of this compound can lead to compounds with improved biological activity. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. rsc.orgresearchgate.net

Systematic modifications of the this compound scaffold can be explored. This includes altering the substituents on the furan ring and the amide nitrogen. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can influence its interaction with biological targets. rsc.org The synthesis and evaluation of a library of analogs will allow for the identification of key structural features responsible for the desired biological effects. jst.go.jpacs.org

Table 2: Proposed Analogs of this compound for SAR Studies

Position of ModificationProposed SubstituentsRationale
N-substituentAlkyl chains of varying lengths, cyclic and aromatic rings.To explore the impact of steric bulk and lipophilicity on target binding.
Furan Ring (C3, C4)Halogens, electron-donating and electron-withdrawing groups.To modulate the electronic properties of the furan ring system.
Methyl Group (C5)Replacement with other alkyl groups, or functional groups.To investigate the role of the methyl group in target recognition.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound will necessitate the integration of knowledge and techniques from various scientific disciplines. This multidisciplinary approach will provide a holistic view of the compound's properties and potential applications.

Collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists will be essential. For example, computational chemists can use molecular modeling to predict the properties of novel analogs, which can then be synthesized and tested by chemists and biologists. mdpi.com Pharmacologists can then investigate the in vivo efficacy and pharmacokinetic profiles of the most promising candidates.

This integrated approach will accelerate the research and development process, enabling a more efficient translation of fundamental discoveries into practical applications, whether in medicine or materials science. The exploration of furan-based compounds as a whole continues to be a vibrant area of research, and a focused, multidisciplinary effort on this compound has the potential to yield significant scientific advancements. ijabbr.comrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.